molecular formula C19H22N2O B2960579 N-(4-(pyrrolidin-1-yl)phenethyl)benzamide CAS No. 953168-79-1

N-(4-(pyrrolidin-1-yl)phenethyl)benzamide

Cat. No.: B2960579
CAS No.: 953168-79-1
M. Wt: 294.398
InChI Key: VNUKXWQQSAZUQZ-UHFFFAOYSA-N
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Description

N-(4-(pyrrolidin-1-yl)phenethyl)benzamide is a chemical compound that features a benzamide group attached to a phenethyl group, which is further substituted with a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(pyrrolidin-1-yl)phenethyl)benzamide typically involves the reaction of 4-(pyrrolidin-1-yl)phenethylamine with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(pyrrolidin-1-yl)phenethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the benzamide group to an amine.

    Substitution: The phenethyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenethyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-(pyrrolidin-1-yl)phenethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(4-(pyrrolidin-1-yl)phenethyl)benzamide can be compared with other similar compounds such as:

Properties

IUPAC Name

N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c22-19(17-6-2-1-3-7-17)20-13-12-16-8-10-18(11-9-16)21-14-4-5-15-21/h1-3,6-11H,4-5,12-15H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUKXWQQSAZUQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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